2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate
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Overview
Description
2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C22H18BrNO4 It is a derivative of benzoic acid and contains both bromine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, benzyl alcohol, undergoes bromination to form 2-bromobenzyl bromide.
Amidation: The 2-bromobenzyl bromide is then reacted with 4-aminobenzoic acid to form 2-bromobenzyl 4-aminobenzoate.
Esterification: Finally, the 2-bromobenzyl 4-aminobenzoate is esterified with 4-methoxybenzoic acid to yield the desired product.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents (e.g., ethanol or water) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products include 2-hydroxybenzyl 4-[(4-methoxybenzoyl)amino]benzoate or 2-aminobenzyl 4-[(4-methoxybenzoyl)amino]benzoate.
Oxidation: Products include 2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzaldehyde.
Reduction: Products include 2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzylamine.
Scientific Research Applications
2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromobenzyl 2-[(4-methoxybenzoyl)amino]benzoate
- Methyl 4-bromo-2-methoxybenzoate
- 4-methoxybenzyl bromide
Uniqueness
2-bromobenzyl 4-[(4-methoxybenzoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
(2-bromophenyl)methyl 4-[(4-methoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4/c1-27-19-12-8-15(9-13-19)21(25)24-18-10-6-16(7-11-18)22(26)28-14-17-4-2-3-5-20(17)23/h2-13H,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCIIKFIHRAIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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